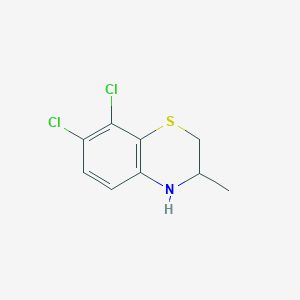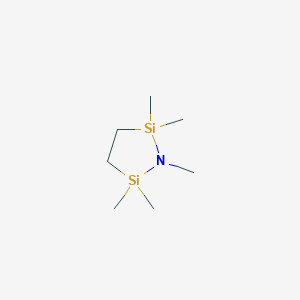![molecular formula C16H18O3 B14348104 3-[2-(Benzyloxy)phenoxy]propan-1-OL CAS No. 97431-86-2](/img/structure/B14348104.png)
3-[2-(Benzyloxy)phenoxy]propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Benzyloxy)phenoxy]propan-1-OL is an organic compound with the molecular formula C16H18O3 It is a derivative of propanol, featuring a benzyloxy group and a phenoxy group attached to the propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Benzyloxy)phenoxy]propan-1-OL typically involves the reaction of 2-(benzyloxy)phenol with epichlorohydrin in the presence of a base such as potassium hydroxide (KOH). The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by the phenol group to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Benzyloxy)phenoxy]propan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The benzyloxy and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) is commonly used for the oxidation of the primary alcohol group.
Reduction: Hydrogenation using a palladium catalyst (Pd/C) is a typical method for reducing the compound.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of 3-[2-(Benzyloxy)phenoxy]propanal or 3-[2-(Benzyloxy)phenoxy]propanoic acid.
Reduction: Formation of 3-[2-(Benzyloxy)phenoxy]propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[2-(Benzyloxy)phenoxy]propan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[2-(Benzyloxy)phenoxy]propan-1-OL involves its interaction with specific molecular targets. The benzyloxy and phenoxy groups can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which influence the compound’s reactivity and biological activity. The primary alcohol group can undergo oxidation or reduction, further modulating its chemical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Benzyloxy-1-propanol: Similar structure but lacks the phenoxy group.
1,2-Propanediol, 3-phenoxy-: Contains a phenoxy group but differs in the position of the hydroxyl groups.
2-amino-3-(benzyloxy)propan-1-ol: Contains an amino group instead of a phenoxy group.
Uniqueness
3-[2-(Benzyloxy)phenoxy]propan-1-OL is unique due to the presence of both benzyloxy and phenoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
97431-86-2 |
|---|---|
Molekularformel |
C16H18O3 |
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
3-(2-phenylmethoxyphenoxy)propan-1-ol |
InChI |
InChI=1S/C16H18O3/c17-11-6-12-18-15-9-4-5-10-16(15)19-13-14-7-2-1-3-8-14/h1-5,7-10,17H,6,11-13H2 |
InChI-Schlüssel |
TZTDOXFGCLSSOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2OCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


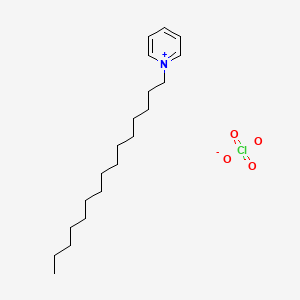
![2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B14348026.png)
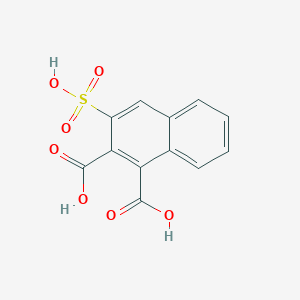
![6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one](/img/structure/B14348035.png)

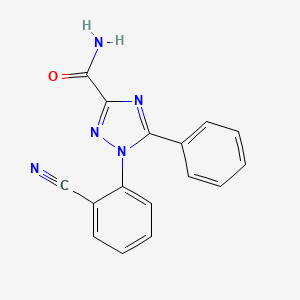
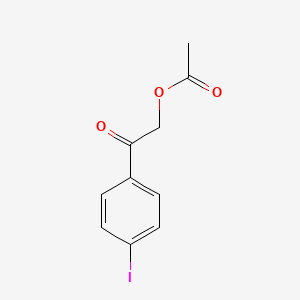
![{5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide](/img/structure/B14348054.png)

![N,N-dipropyl-6,7,8,9-tetrahydrobenzo[g][1]benzofuran-8-amine](/img/structure/B14348063.png)
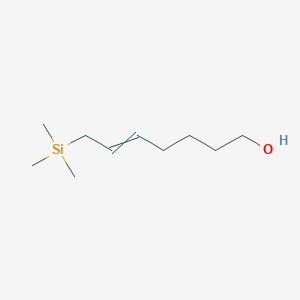
methanone](/img/structure/B14348083.png)
